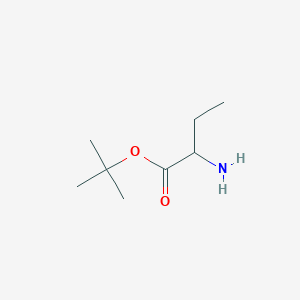
1,3-Dimethyl-2-phenylpiperidin-4-one
説明
1,3-Dimethyl-2-phenylpiperidin-4-one, also known as DMPKP or Desmethylprodine, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has been used in scientific research since then. DMPKP is a potent analgesic and has been found to have a higher affinity for the mu-opioid receptor than morphine.
科学的研究の応用
Phenylpiperazine Derivatives in Medicinal Chemistry Phenylpiperazine derivatives are versatile scaffolds in medicinal chemistry, suggesting that structurally related compounds like 1,3-Dimethyl-2-phenylpiperidin-4-one could have potential applications in drug development. These derivatives have shown promise in treating CNS disorders and possess 'druglikeness,' indicating their potential for diverse therapeutic fields through appropriate molecular modifications. Research emphasizes the need to diversify the applications of such scaffolds in medicinal chemistry, highlighting their underutilization and potential for pharmacokinetic and pharmacodynamic improvements across various therapeutic areas (Maia, Tesch, & Fraga, 2012).
Potential Bioanalytical Applications Aptamers, artificial single-stranded DNA or RNA sequences, have been extensively researched for their high specificity in binding to target molecules, including small molecules and proteins. This suggests that compounds like 1,3-Dimethyl-2-phenylpiperidin-4-one could potentially be targeted or utilized in the development of aptamers for bioanalytical applications, emphasizing the versatility and potential of small molecules in scientific research and diagnostics (Iliuk, Hu, & Tao, 2011).
Exploration in Organic Optoelectronics Research into organic optoelectronics, including the development of new conjugated systems for applications such as sensors, organic thin-film transistors, and organic photovoltaics, showcases the potential for organic compounds in advanced technological applications. This area of research might offer insights into how compounds with similar properties to 1,3-Dimethyl-2-phenylpiperidin-4-one could be explored for their electronic and photonic properties, indicating the broad applicability of organic molecules in emerging technologies (Squeo & Pasini, 2020).
特性
IUPAC Name |
1,3-dimethyl-2-phenylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-12(15)8-9-14(2)13(10)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSXXDYXEZFGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341895 | |
| Record name | 1,3-Dimethyl-2-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-phenylpiperidin-4-one | |
CAS RN |
161894-21-9 | |
| Record name | 1,3-Dimethyl-2-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















